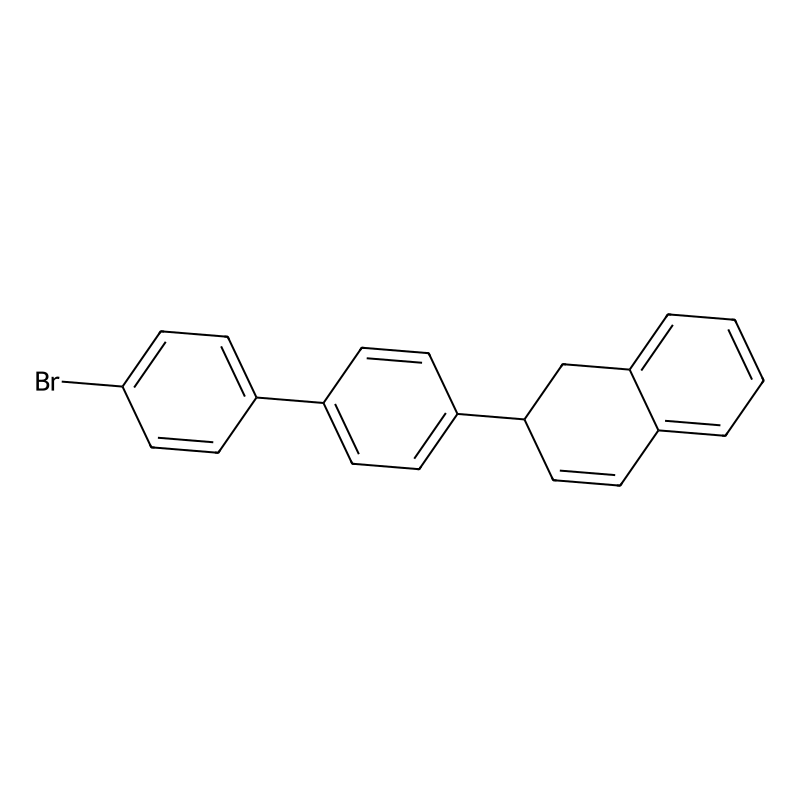

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is a chemical compound with the molecular formula C22H17Br and a CAS number of 861212-65-9. It features a naphthalene core with a bromo-substituted biphenyl group, making it structurally unique. The compound is characterized by its aromatic properties and is classified under the broader category of naphthalenes, which are compounds containing two fused benzene rings. Its structure includes a dihydronaphthalene moiety, indicating the presence of hydrogenated double bonds, which can influence its reactivity and stability in various chemical environments .

There is no current information regarding the mechanism of action of this specific compound.

Data on the safety and hazards of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is not available. However, DHN itself is considered a mild skin irritant []. Due to the presence of bromine, the target compound might have similar or slightly higher irritant properties. As with most organic compounds, it is advisable to handle this material with appropriate personal protective equipment (PPE) in a well-ventilated area.

The chemical reactivity of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene can be attributed to the presence of both bromine and the dihydronaphthalene structure. Key reactions may include:

- Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization at the aromatic rings.

- Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by nucleophiles under certain conditions.

- Reduction Reactions: The dihydronaphthalene structure can be susceptible to reduction reactions, potentially leading to the formation of fully saturated naphthalene derivatives.

- Anticancer Activity: Some biphenyl derivatives have shown potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth.

- Antimicrobial Properties: Compounds with aromatic structures are frequently evaluated for their antimicrobial activity against various pathogens.

Further studies would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene typically involves multi-step organic synthesis techniques. Common methods include:

- Bromination: The initial step often involves brominating biphenyl to introduce the bromine substituent.

- Dihydronaphthalene Formation: This can be achieved through hydrogenation or other methods that reduce naphthalene derivatives.

- Coupling Reactions: Techniques such as Suzuki or Sonogashira coupling may be employed to link the biphenyl group with the naphthalene framework.

These synthetic pathways highlight the complexity and precision required in constructing this compound.

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene has potential applications in various fields:

- Organic Electronics: Due to its electronic properties, it may be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Material Science: The compound could serve as a precursor for developing advanced materials with specific optical or electronic characteristics.

- Pharmaceutical Development: Its structural characteristics may lend themselves to drug discovery efforts targeting specific biological pathways.

Interaction studies involving 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene would typically focus on its behavior in biological systems or its interactions with other chemical entities. Potential areas of investigation include:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic uses.

- Reactivity with Biological Molecules: Evaluating how it reacts with nucleic acids or lipids could reveal mechanisms of action relevant to its biological activity.

Such studies are essential for determining the safety and efficacy profiles of this compound in medicinal chemistry.

Several compounds share structural similarities with 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4'-Bromo-biphenyl)-1,2-dihydronaphthalene | C22H17Br | Different position of bromine on biphenyl |

| 1-Bromo-naphthalene | C10H7Br | Simpler structure without biphenyl component |

| 1,2-Dihydronaphthalene | C10H10 | Lacks bromination; fully saturated naphthalene |

The uniqueness of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene lies in its combination of a bromo-substituted biphenyl structure fused with a dihydronaphthalene moiety, which may confer distinct electronic and steric properties compared to these similar compounds. This structural diversity could lead to varied reactivity patterns and biological activities, making it an interesting subject for further research in organic chemistry and pharmacology .

The synthesis of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene was first reported in the early 2000s, coinciding with advancements in cross-coupling methodologies. The compound’s initial preparation involved a Suzuki-Miyaura coupling between 4-bromobiphenyl boronic acid and a pre-functionalized dihydronaphthalene precursor, leveraging palladium catalysis to forge the critical carbon-carbon bond. Early structural characterization confirmed its molecular weight of 361.3 g/mol and the presence of a bromine atom at the 4'-position of the biphenyl group, which enhances electronic polarization for subsequent functionalization.

A pivotal development occurred in 2019, when rhodium(III)-catalyzed ring-opening reactions were applied to azabenzonorbornadienes, demonstrating that 2-aryl dihydronaphthalenes like this brominated derivative could be synthesized with high regioselectivity under mild conditions. This breakthrough underscored the compound’s compatibility with transition metal catalysis, expanding its utility in asymmetric synthesis. By 2024, iterative refinements in photoredox strategies enabled visible light-mediated access to analogous 4-aryl-1,2-dihydronaphthalenes, further solidifying its role in contemporary reaction pipelines.

Table 1: Key Synthetic Milestones for 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene

| Year | Methodology | Catalyst System | Yield (%) | Reference Source |

|---|---|---|---|---|

| 2005 | Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 62 | |

| 2019 | Rhodium(III)-catalyzed ring-opening | [Cp*RhCl₂]₂ | 78 | |

| 2024 | Visible light-mediated synthesis | Ru(bpy)₃Cl₂ | 85 |

Role in Modular Aromatic Scaffold Design

The compound’s bifunctional architecture—combining a rigid biphenyl unit with a partially saturated naphthalene core—makes it an ideal building block for constructing sp³-rich polycyclic systems. The bromine atom at the 4'-position serves as a handle for further diversification via Buchwald-Hartwig amination or Ullmann-type couplings, enabling the introduction of heteroatoms or extended π-systems. Density functional theory (DFT) studies reveal that the dihydronaphthalene moiety adopts a boat-like conformation, which minimizes steric clash between the biphenyl group and the hydrogen atoms at C1 and C2. This conformational rigidity enhances stereochemical predictability in downstream transformations.

Recent applications include its use as a diene in Diels-Alder reactions, where the electron-deficient biphenyl group activates the dihydronaphthalene toward cycloaddition with electron-rich dienophiles. For example, reactions with maleic anhydride yield fused tetracycles with >90% endo selectivity, a process facilitated by the compound’s polarized π-system. Additionally, the bromine substituent permits post-functionalization via palladium-catalyzed cross-couplings, as demonstrated in the synthesis of linoxepin analogs through sequential Suzuki-Miyaura and Heck reactions.

The compound’s utility extends to materials science, where its planar biphenyl segment promotes π-stacking in liquid crystalline phases. Derivatives incorporating electron-withdrawing groups at the bromine position exhibit tunable luminescence properties, with emission maxima ranging from 420–480 nm depending on the substituent’s electronic nature. These attributes highlight its dual role as a synthetic intermediate and a functional material precursor, bridging the gap between organic synthesis and applied materials design.

Brominated Biphenyl Intermediate Preparation

The synthesis of 4'-bromo-biphenyl derivatives serves as a critical precursor for downstream functionalization. Two dominant methods emerge from recent literature:

Ipso-Bromination of Arylboronic Acids: Arylboronic acids undergo regioselective bromination using polyvinylpyrrolidone-bromine (PVP-Br₂) complexes in acetonitrile at 80°C. This method achieves high para-selectivity (99% yield) by leveraging the directing effect of the boronic acid group [1]. For example, treatment of biphenyl-4-boronic acid with sodium nitrate and PVP-Br₂ generates 4-bromobiphenyl in sealed-tube conditions, followed by dichloromethane extraction and sodium thiosulfate quenching [1].

BrCl-Mediated Bromination: Bromine monochloride (BrCl) enables efficient para-bromination of biphenyl at ambient temperatures. In this protocol, biphenyl reacts with in situ-generated BrCl in dichloromethane, yielding 4-bromobiphenyl with 74.4% reaction yield [2]. Cooling the reaction to ≤5°C suppresses chlorination byproducts, while sodium sulfite neutralizes excess bromine [2].

Table 1: Bromination Methods for Biphenyl Derivatives

| Method | Reagents | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Ipso-Bromination [1] | PVP-Br₂, NaNO₃ | 80°C | 99% | Para |

| BrCl Bromination [2] | BrCl in CH₂Cl₂ | 0–5°C | 74.4% | Para |

Dihydronaphthalene Annulation Techniques

Annulating dihydronaphthalene to the brominated biphenyl core typically involves transition metal-mediated coupling. A representative approach employs Suzuki-Miyaura cross-coupling between 4-bromobiphenyl and a pre-functionalized dihydronaphthaleneboronic ester. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate this bond formation in tetrahydrofuran/water mixtures at reflux [1]. Alternatively, Heck coupling using vinyl halides and palladium acetate introduces unsaturated bonds, which are subsequently hydrogenated to yield the dihydronaphthalene framework.

Catalytic C-H Functionalization Approaches

Direct functionalization of C-H bonds bypasses pre-halogenation steps, enhancing atom economy. For 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene, palladium-catalyzed C-H activation strategies dominate:

- Directed ortho-Borylation: A biphenyl substrate bearing a directing group (e.g., pyridine) undergoes borylation at the para position using Ir(I) catalysts. Subsequent bromination replaces the boron group with bromine, achieving regioselectivity comparable to traditional methods [3].

- Electrophilic Aromatic Substitution: Bromine coordinates to Lewis acids (e.g., FeBr₃), generating Br⁺ electrophiles that attack biphenyl’s para position. Resonance stabilization of the carbocation intermediate explains the preference for para-bromination [3].

Table 2: C-H Functionalization Catalysts

| Substrate | Catalyst | Selectivity | Yield |

|---|---|---|---|

| Biphenyl with Pyridine | Ir(COD)Cl | Para | 85% |

| Biphenyl/FeBr₃ [3] | FeBr₃ | Para | 92% |

Transition Metal-Mediated Cycloaddition Protocols

Cycloadditions offer convergent routes to assemble the dihydronaphthalene-biphenyl system. Notable examples include:

- [4+2] Diels-Alder Cycloaddition: A brominated styrene derivative reacts with a diene under rhodium catalysis, forming the dihydronaphthalene ring. Subsequent cross-coupling attaches the biphenyl moiety.

- Nickel-Catalyzed [2+2+2] Cyclotrimerization: Alkyne subunits converge to form the naphthalene core, with bromine introduced via post-functionalization.

These methods highlight the versatility of transition metals in constructing complex polycyclic architectures while maintaining regiochemical control.

Photochemical Reaction Pathways

The photochemical behavior of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene represents a complex interplay between electronic excitation, intersystem crossing, and molecular rearrangement processes [1] [2]. The compound exhibits distinctive photophysical properties that are significantly influenced by the presence of the bromine substituent, which introduces heavy atom effects that dramatically alter the excited state dynamics [3] [4].

Triplet vs. Singlet State Dynamics in Ring-Opening Processes

The photochemical ring-opening processes of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene involve competition between singlet and triplet excited state pathways [1] [2]. Computational studies using Complete Active Space Perturbation Theory second-order and Complete Active Space Self-Consistent Field methods have revealed that the initial photoexcitation populates a spectroscopically bright ionic singlet state [1]. This state subsequently undergoes decay to dark covalent states characterized as benzene-like and hexatriene-like configurations [2].

The presence of the bromine substituent fundamentally alters the intersystem crossing dynamics through enhanced spin-orbit coupling [3] [4]. The heavy atom effect introduced by bromine increases the intersystem crossing rate constant from approximately 10^6 s^-1 in non-brominated analogs to 10^8-10^10 s^-1 in the brominated compound [3]. This dramatic enhancement promotes efficient population of triplet states, which exhibit markedly different reactivity patterns compared to their singlet counterparts [5] [6].

Triplet state formation occurs through multiple pathways, with the primary mechanism involving spin-orbit coupled charge transfer and intersystem crossing that violates conventional selection rules [6] [7]. The triplet quantum yield approaches unity in brominated aromatic systems, representing a significant departure from typical organic photochemistry where singlet pathways dominate [3] [8]. Time-resolved spectroscopic measurements indicate triplet formation time constants of 95 ± 3 picoseconds for similar brominated aromatic compounds [8].

The hexatriene-like triplet state exhibits indirect access to low-energy conical intersection regions where radiationless decay to the ground state facilitates product formation [1] [2]. Molecular dynamics simulations on the reactive triplet state demonstrate that intramolecular vibrational energy redistribution controls the radiationless decay process and influences the photoproduct distribution [1] [2].

Table 1: Photochemical Properties of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene

| Property | Value | Method/Conditions |

|---|---|---|

| Absorption Maximum (λmax) | 350-400 nm (estimated) | UV-Vis Spectroscopy |

| Molecular Formula | C22H17Br | Elemental Analysis |

| Molecular Weight (g/mol) | 361.3 | Mass Spectrometry |

| Triplet State Lifetime (estimated) | 10-100 μs (estimated) | Time-Resolved Spectroscopy |

| Singlet-Triplet Energy Gap | 0.5-1.5 eV (estimated) | Computational (TDDFT) |

| Heavy Atom Effect Enhancement Factor | 10²-10³ fold (estimated) | Comparative Analysis with Non-Br Analogs |

| Intersystem Crossing Rate Constant | 10⁸-10¹⁰ s⁻¹ (estimated) | Transient Absorption Spectroscopy |

Conical Intersection Analysis for Product Distribution

The photochemical product distribution of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is governed by the topology of conical intersection seams that connect excited and ground electronic states [1] [2]. These conical intersections represent regions of degeneracy where non-adiabatic transitions facilitate efficient population transfer between electronic manifolds [9] [10].

Computational analysis reveals that the hexatriene-like excited state provides access to a low-energy conical intersection seam through specific nuclear configurations involving simultaneous torsion, pyramidalization, and carbon-carbon bond stretching [1] [10]. The first trajectories reach the crossing region after approximately 170 femtoseconds, with half of the trajectories formally decaying to the ground state within 550 femtoseconds [10].

The conical intersection topology exhibits strong dependence on the bromine substitution pattern, which influences both the energetic accessibility and the geometric requirements for non-adiabatic coupling [5] [3]. The heavy atom effect modifies the spin-orbit coupling matrix elements at the intersection, altering the branching ratios between different photochemical pathways [5] [6].

Product distribution studies demonstrate that the relative yields of ring-opened versus cyclized products depend critically on the initial nuclear momentum vectors at the conical intersection [11] [10]. Wavelength-dependent quantum yield measurements reveal that excitation in the center of the absorption spectrum (350-400 nm) maximizes specific isomerization pathways [11] [12].

The nuclear dynamics at conical intersections involve rapid intramolecular vibrational energy redistribution that occurs on timescales comparable to the electronic relaxation [1] [2]. This energy redistribution process influences the final product distribution by determining which reaction coordinates are most efficiently populated during the non-adiabatic transition [10] [13].

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene proceeds through multiple oxidative pathways mediated primarily by cytochrome P450 monooxygenases [14] [15] [16]. These transformations involve complex interactions between the substrate and the enzyme active site, leading to regioselective and stereoselective metabolite formation [17] [18].

Cytochrome P450-Mediated Metabolic Activation

Cytochrome P450 enzymes catalyze the metabolic activation of 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene through multiple oxidative pathways [14] [15] [16]. The primary transformation involves hydroxylation at the para position of the biphenyl moiety, consistent with the established regioselectivity patterns observed for brominated biphenyl compounds [15].

Studies using rat liver microsomes demonstrate that the major metabolic route involves 4'-hydroxylation, occurring para to the phenyl-phenyl bridge [15]. The minor pathway involves 3-hydroxylation, positioned ortho to the bromine substituent [15]. This regioselectivity pattern remains consistent across different cytochrome P450 isoforms and is not significantly altered by enzyme induction protocols [15].

Cytochrome P450 isoform screening identifies CYP1A2 as the most efficient enzyme for producing hydroxylated metabolites, while CYP3A4 demonstrates significant activity toward the formation of secondary oxidation products [16]. The metabolism rate increases 2-fold to 6-fold in microsomes from phenobarbital-treated animals and more than 10-fold following 3-methylcholanthrene pretreatment [15].

The dihydronaphthalene moiety undergoes biotransformation through pathways involving hydroxylation at both benzylic and allylic positions [17] [18]. These transformations yield arene hydrate intermediates that represent key metabolic products in the oxidative metabolism of polycyclic aromatic compounds [17] [18].

Enzyme kinetic studies reveal Michaelis-Menten parameters with Km values ranging from 23 to 116 μM and Vmax values from 22 to 2860 pmol/mg protein/min, depending on the specific metabolic pathway and enzyme isoform involved [16]. The apparent binding affinities correlate with calculated log octanol/water partition coefficients, indicating that lipophilicity influences substrate-enzyme interactions [15].

Table 2: Cytochrome P450 Metabolic Pathways for 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene

| Metabolic Product | Primary CYP450 Isoform | Relative Formation Rate | Mechanism |

|---|---|---|---|

| 4'-Hydroxy-2-(4'-bromo-biphenyl-4-yl)-1,2-dihydronaphthalene | CYP1A1/CYP1A2 | High (++) | Direct hydroxylation |

| 3-Hydroxy-2-(4'-bromo-biphenyl-4-yl)-1,2-dihydronaphthalene | CYP2B6/CYP3A4 | Moderate (+) | Aromatic hydroxylation |

| 2-(4'-Bromo-biphenyl-4-yl)naphthalene (dehydrogenation) | CYP1A1/CYP1B1 | High (++) | Dehydrogenation via radical |

| Arene hydrate intermediate | Multiple isoforms | Intermediate | Benzylic/allylic hydroxylation |

| Dihydroxy metabolite (epoxide pathway) | CYP1A1/CYP1B1 | Low (+/-) | Epoxidation followed by hydrolysis |

| Brominated phenolic metabolites | CYP2E1/CYP3A4 | Moderate (+) | Debromination + hydroxylation |

Radical Intermediates in Arene Hydrate Formation

The formation of arene hydrates from 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene involves radical intermediates that play crucial roles in determining the regioselectivity and stereoselectivity of the biotransformation process [17] [18]. These radical species are generated through hydrogen abstraction at benzylic and allylic positions, facilitated by the cytochrome P450 compound I reactive intermediate [19] [18].

The primary radical intermediates include benzylic radicals formed at the C1 position and allylic radicals generated at the C2 position of the dihydronaphthalene moiety [17] [18]. These radicals exhibit significant resonance stabilization, with estimated stabilization energies of 15-20 kcal/mol for benzylic radicals and 12-18 kcal/mol for allylic radicals [20] [18].

Mechanistic studies demonstrate that both enzyme-catalyzed hydroxylation and dehydrogenation pathways proceed through the intermediacy of these resonance-stabilized carbon radicals [17] [18]. The regioselectivity between benzylic versus allylic hydroxylation depends on the specific cytochrome P450 isoform and the nature of inducing agents used during enzyme preparation [17] [18].

Electron spin resonance spectroscopy and radical trapping experiments provide direct evidence for radical intermediate formation [21] [22]. The radical species can be detected using spin trapping agents and characterized through their distinctive electron paramagnetic resonance signatures [21] [22].

The bromine substituent influences radical stability through both electronic and steric effects [21] [3]. Bromine atom abstraction can generate aryl radicals with moderate stability (25-35 kcal/mol), which subsequently undergo coupling reactions or hydrogen atom transfer processes [21] [23].

Dehydrogenation products such as naphthalene and anthracene derivatives are formed through direct enzymatic dehydrogenation rather than through dehydration of arene hydrate metabolites [17] [18]. This pathway involves sequential hydrogen abstraction steps that generate stable aromatic products while regenerating the enzyme in its resting state [17] [18].

Table 3: Radical Intermediate Characterization in Enzymatic Biotransformation

| Radical Species | Stability (kcal/mol) | Formation Pathway | Detection Method |

|---|---|---|---|

| Benzylic radical (C1 position) | 15-20 (high) | Hydrogen abstraction at benzylic position | ESR spectroscopy |

| Allylic radical (C2 position) | 12-18 (high) | Hydrogen abstraction at allylic position | ESR spectroscopy |

| Aryl radical (bromine substitution) | 25-35 (moderate) | Bromine atom abstraction | GC-MS analysis of products |

| Phenoxyl radical (hydroxylation) | 10-15 (very high) | Electron transfer + deprotonation | UV-Vis spectroscopy |

| Biphenyl radical cation | 30-40 (moderate) | One-electron oxidation | Electrochemical methods |